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Compound of Interest

Piperidylthiambutene
Compound Name:

Hydrochloride

cat. No.: B15578893

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical
data essential for the identification and characterization of Piperidylthiambutene. The
information is intended to support researchers, scientists, and drug development professionals
in their work with this synthetic opioid.

Chemical and Physical Data

Piperidylthiambutene is a synthetic opioid belonging to the thiambutene class. It is structurally
distinct from fentanyl and its analogues. The fundamental chemical and physical properties of
Piperidylthiambutene are summarized below.
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Property Value
1-[1-methyl-3,3-bis(2-thienyl)prop-2-en-1-

IUPAC Name yl][piperidi:e ( Yhprop

Chemical Formula C17H21NS2

Molar Mass 303.48 g/mol

CAS Number 64037-51-0

Appearance Tan Solid Material[1]

Melting Point 188-189 °C

Spectroscopic Data for Identification

The following sections detail the key spectroscopic data for the identification of
Piperidylthiambutene, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid
Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS), Nuclear
Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR)
spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a fundamental technique for the separation and identification of volatile and semi-
volatile compounds. The electron ionization (EI) mass spectrum of Piperidylthiambutene
exhibits a characteristic fragmentation pattern.

Table 2: Predicted GC-MS Fragmentation Data for Piperidylthiambutene

Mass-to-Charge Ratio (m/z) Proposed Fragment lon
303 [M]* (Molecular lon)

219 [M - CsHioNJ*

125 [C7H5S2]*

84 [CsH1oN]*
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Note: The fragmentation data is predicted based on the known structure of
Piperidylthiambutene and common fragmentation pathways for similar compounds.

Liquid Chromatography-Quadrupole Time-of-Flight Mass
Spectrometry (LC-QTOF-MS)

LC-QTOF-MS provides high-resolution mass accuracy for both the parent ion and its fragment

ions, enabling confident identification.

Table 3: LC-QTOF-MS Data for Piperidylthiambutene

lon Type Measured m/z

TOF MS (Parent lon)

[M-+H]*+ 304.1195

MS/MS (Fragment lons)

220.0664

125.0035

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of a
compound. The following tables present the predicted *H and 3C NMR chemical shifts for
Piperidylthiambutene.

Disclaimer: The following NMR data are predicted using computational models and have not
been experimentally verified. Actual experimental values may vary.

Table 4: Predicted *H NMR Chemical Shifts for Piperidylthiambutene
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Proton Assignment

Predicted Chemical Shift (8, ppm)

Thienyl-H 6.8-7.4
Vinylic-H 6.5-6.7
Piperidine-H (a to N) 23-27
Piperidine-H (B, y to N) 14-17
CH-N 3.0-34
CHs 1.1-13

Table 5: Predicted 13C NMR Chemical Shifts for Piperidylthiambutene

Carbon Assignment

Predicted Chemical Shift (6, ppm)

Thienyl-C (quaternary) 140 - 145
Thienyl-C 123 -128
Vinylic-C 120 - 140
Piperidine-C (a to N) 50 - 55
Piperidine-C (B to N) 25-30
Piperidine-C (y to N) 23-27
CH-N 60 - 65
CHs 15-20

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule

based on the absorption of infrared radiation.

Disclaimer: The following FTIR data is predicted based on the known functional groups of

Piperidylthiambutene. Actual experimental values may vary.
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Table 6: Predicted FTIR Absorption Bands for Piperidylthiambutene

Wavenumber (cm~?) Vibration Mode Functional Group

3100 - 3000 C-H stretch Aromatic (Thiophene)

2950 - 2850 C-H stretch Aliphatic (Piperidine, Methyl)
1650 - 1600 C=C stretch Alkene & Aromatic (Thiophene)
1470 - 1430 C-H bend Aliphatic

850 - 700 C-H out-of-plane bend Aromatic (Thiophene)

800 - 600 C-S stretch Thiophene

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols
are based on established methods for the analysis of synthetic opioids.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

e Sample Preparation: Acid/Base extraction.[1]
e Instrument: Agilent 5975 Series GC/MSD System or equivalent.[1]

e Column: Zebron™ Inferno™ ZB-35HT (15 m x 250 um x 0.25 pum) or similar mid-polarity
column.[1]

o Carrier Gas: Helium at a constant flow of 1 mL/min.[1]
e Injection Port Temperature: 265 °C.[1]
« Injection Mode: Splitless, 1 pL injection volume.[1]

o Oven Temperature Program: Initial temperature of 60 °C for 0.5 min, then ramp at 35 °C/min
to 340 °C and hold for 6.5 min.[1]

e MS Transfer Line Temperature: 300 °C.[1]
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MS Source Temperature: 230 °C.[1]

MS Quadrupole Temperature: 150 °C.[1]

Mass Scan Range: 40-550 m/z.[1]

lonization: Electron lonization (EIl) at 70 eV.

Liquid Chromatography-Quadrupole Time-of-Flight Mass
Spectrometry (LC-QTOF-MS)

o Sample Preparation: Samples are typically diluted in an appropriate solvent mixture (e.g.,
methanol/water).

¢ Instrument: Agilent 6500 series Q-TOF LC/MS system or equivalent.
e Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 um).

» Mobile Phase A: 0.1% formic acid in water.

» Mobile Phase B: 0.1% formic acid in acetonitrile.

o Gradient: A suitable gradient is employed to ensure separation, for example, starting at 5%
B, increasing to 95% B over several minutes.

e Flow Rate: 0.3 mL/min.

 |onization Mode: Electrospray lonization (ESI), positive mode.
o Capillary Voltage: 3500 V.

o Fragmentor Voltage: 175 V.

o Gas Temperature: 325 °C.

e Mass Range: 100-1000 m/z.

Visualizations
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The following diagrams illustrate the analytical workflow for Piperidylthiambutene identification

and its proposed biological signaling pathway.
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Caption: Analytical workflow for Piperidylthiambutene identification.
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Caption: Simplified p-opioid receptor signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Piperidylthiambutene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15578893#spectroscopic-data-for-
piperidylthiambutene-identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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